molecular formula C6H3F5N2S B3221277 5-Pentafluoroethyl-3h-pyrazine-2-thione CAS No. 1206524-52-8

5-Pentafluoroethyl-3h-pyrazine-2-thione

Cat. No. B3221277
CAS RN: 1206524-52-8
M. Wt: 230.16 g/mol
InChI Key: TZQYFRKJCZCXQN-UHFFFAOYSA-N
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Description

5-Pentafluoroethyl-3h-pyrazine-2-thione (PEPT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has a wide range of potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Mechanism of Action

The exact mechanism of action of 5-Pentafluoroethyl-3h-pyrazine-2-thione is not well understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis.
Biochemical and Physiological Effects
5-Pentafluoroethyl-3h-pyrazine-2-thione has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it has also been shown to inhibit the activity of other enzymes, such as tyrosinase and xanthine oxidase. It has also been shown to have antioxidant activity, which may be related to its ability to scavenge free radicals. In terms of physiological effects, 5-Pentafluoroethyl-3h-pyrazine-2-thione has been shown to have hypotensive and vasorelaxant activity, which may be related to its ability to inhibit the activity of angiotensin-converting enzyme.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Pentafluoroethyl-3h-pyrazine-2-thione in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has a wide range of potential applications, making it a versatile compound for scientific research. However, one of the main limitations of using 5-Pentafluoroethyl-3h-pyrazine-2-thione is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 5-Pentafluoroethyl-3h-pyrazine-2-thione. One area of interest is the development of new drugs based on the structure of 5-Pentafluoroethyl-3h-pyrazine-2-thione. Additionally, there is potential for the development of new materials based on the unique properties of 5-Pentafluoroethyl-3h-pyrazine-2-thione. Further research is also needed to better understand the mechanism of action and biochemical and physiological effects of this compound. Finally, there is potential for the development of new synthetic methods for the production of 5-Pentafluoroethyl-3h-pyrazine-2-thione and related compounds.

Scientific Research Applications

5-Pentafluoroethyl-3h-pyrazine-2-thione has a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new drugs. It has also been shown to have potential applications in the field of agrochemicals, as it has pesticidal activity against a variety of pests. Additionally, 5-Pentafluoroethyl-3h-pyrazine-2-thione has been studied for its potential use in the development of new materials, such as conducting polymers.

properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)-2H-pyrazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-13-4(14)2-12-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQYFRKJCZCXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N=CC(=N1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224165
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2(3H)-pyrazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentafluoroethyl-3h-pyrazine-2-thione

CAS RN

1206524-52-8
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2(3H)-pyrazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-2(3H)-pyrazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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